2-bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one
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Description
2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one is a chemical compound with the CAS Number: 1379332-23-6 . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which include 2-bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one, is an important research topic due to their wide applications in the agrochemical, pharmaceutical, and functional materials fields . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of 2-bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one can be represented by the InChI code: 1S/C8H5BrF3NO/c9-3-6(14)5-1-2-7(13-4-5)8(10,11)12/h1-2,4H,3H2 .Chemical Reactions Analysis
While specific chemical reactions involving 2-bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one are not detailed in the search results, it is known that trifluoromethylpyridines can be synthesized under various reaction conditions .Physical And Chemical Properties Analysis
The molecular weight of 2-bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one is 268.03 . More detailed physical and chemical properties are not provided in the search results.Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with ethyl bromoacetate, followed by hydrolysis and decarboxylation to yield the final product.", "Starting Materials": [ "2-chloro-6-(trifluoromethyl)pyridine", "ethyl bromoacetate", "sodium hydroxide", "water", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve 2-chloro-6-(trifluoromethyl)pyridine in dry tetrahydrofuran (THF) and add sodium hydride. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add ethyl bromoacetate dropwise to the reaction mixture and stir for 12 hours at room temperature.", "Step 3: Quench the reaction by adding water and hydrochloric acid. Extract the product with ethyl acetate and wash the organic layer with water and sodium bicarbonate.", "Step 4: Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Dissolve the crude product in ethanol and add sodium hydroxide. Heat the mixture at reflux for 2 hours.", "Step 6: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with ethyl acetate and wash the organic layer with water and sodium bicarbonate.", "Step 7: Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain the final product, 2-bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one." ] } | |
CAS RN |
1260783-51-4 |
Molecular Formula |
C8H4BrClF3NO |
Molecular Weight |
302.5 |
Purity |
90 |
Origin of Product |
United States |
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